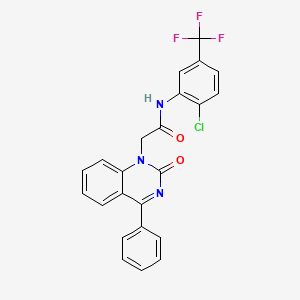

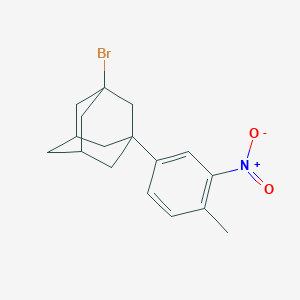

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

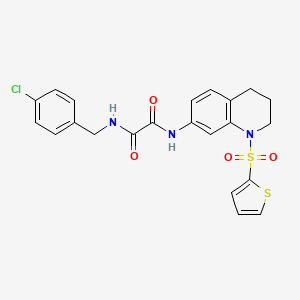

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as EAI 045, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. EAI 045 is a type of kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of purine derivatives are foundational aspects of research in this area. Studies have explored the synthesis of new purine diones, revealing methods to obtain these compounds through multi-step synthesis processes. For example, one study described the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the versatility of purine derivatives synthesis (Ondrej imo, Rybár, & Alföldi, 1995). Another study focused on the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, highlighting the structural diversity achievable within this class of compounds (E. Opozda, Łasocha, & Barbara Włodarczyk-Gajda, 2006).

Biological Activity and Applications

Purine derivatives have been studied for their biological activities, including potential antiviral and anticancer properties. For instance, certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system were synthesized and evaluated for antiviral activity, contributing to the understanding of purine derivatives as potential therapeutic agents (G. D. Kini et al., 1991). Additionally, research on purine-6,8-diones has delved into their ionisation and methylation reactions, shedding light on their chemical behavior and potential for further modification for specific applications (M. Rahat, F. Bergmann, & I. Tamir, 1974).

Molecular Interactions and Structure Analysis

The study of molecular interactions and structure analysis of purine derivatives offers insights into their potential applications in material science and pharmaceutical development. One research effort quantitatively investigated the intermolecular interactions present in a xanthine derivative, providing valuable data for designing new materials with specific properties (R. Shukla et al., 2020).

Propriétés

IUPAC Name |

8-(3-ethoxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3/c1-5-24-10-6-8-17-15-18-13-12(21(15)9-7-11(2)3)14(22)19-16(23)20(13)4/h11H,5-10H2,1-4H3,(H,17,18)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXUEBPHFNATPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)

![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)

![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide](/img/structure/B2964810.png)